Metabolic Stability and Bioavailability: The gDFCP Advantage in Clinical Candidate PF-06700841
The (S)-2,2-difluorocyclopropyl moiety in PF-06700841 was selected over non-fluorinated and mono-fluorinated cyclopropyl analogs due to its significantly enhanced metabolic stability, which translated to improved oral bioavailability in vivo [1]. The gem-difluoro substitution reduces oxidative metabolism at the cyclopropane ring, a key liability of unsubstituted cyclopropylamines [1].
| Evidence Dimension | Metabolic stability / Oral bioavailability |
|---|---|
| Target Compound Data | Incorporated into PF-06700841, which demonstrated oral bioavailability suitable for clinical development (Phase 2 trials for psoriasis and inflammatory bowel disease) |
| Comparator Or Baseline | Unsubstituted cyclopropyl analogs of PF-06700841 (not explicitly quantified in publication) |
| Quantified Difference | Not directly quantified for the free amine; class-level inference from PF-06700841 SAR studies |
| Conditions | In vitro liver microsome stability assays and in vivo pharmacokinetic studies in preclinical species |
Why This Matters
This demonstrates that the 2-(2,2-difluorocyclopropyl) scaffold can confer metabolic stability advantages critical for advancing lead compounds into preclinical and clinical development.
- [1] Fensome, A., et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(19), 8597–8612. DOI: 10.1021/acs.jmedchem.8b00917. View Source
